molecular formula C12H12FN3 B13101564 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine CAS No. 913322-60-8

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Cat. No.: B13101564
CAS No.: 913322-60-8
M. Wt: 217.24 g/mol
InChI Key: TWKKOZIKIPZHRG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of 4-fluoroaniline with 2,4-pentanedione under acidic conditions to form the intermediate 4-(4-fluorophenyl)-5,6-dimethylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially yielding partially or fully reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-ol or 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-one.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of 4-(4-substituted phenyl)-5,6-dimethylpyrimidin-2-amine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-ol
  • 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-one
  • 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-thiol

Uniqueness

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

913322-60-8

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H12FN3/c1-7-8(2)15-12(14)16-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

TWKKOZIKIPZHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C2=CC=C(C=C2)F)N)C

Origin of Product

United States

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